molecular formula C26H25N3O5 B12180543 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12180543
M. Wt: 459.5 g/mol
InChI Key: KZZGQKOPHZNOFD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final coupling of the quinazoline core with the phenyl groups can be facilitated by using coupling agents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cell behavior.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with acetyl group instead of the quinazoline core.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of methoxy groups and quinazoline core, which may confer distinct biological and chemical properties compared to its analogues.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C26H25N3O5/c1-32-20-6-4-5-19(15-20)29-16-28-22-14-18(8-9-21(22)26(29)31)25(30)27-12-11-17-7-10-23(33-2)24(13-17)34-3/h4-10,13-16H,11-12H2,1-3H3,(H,27,30)

InChI Key

KZZGQKOPHZNOFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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